5-bromo-2,3-dihydro-1H-indene
Overview
Description
5-Bromo-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom at the 5-position of the indene ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the bromination of 2,3-dihydro-1H-indene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the bromine atom selectively attaches to the 5-position of the indene ring.
Another method involves the cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols under acidic conditions. This method is particularly useful for preparing 2,3-dibromo-1H-indene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form 5-bromo-1-indanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding 5-bromoindane.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Various substituted indenes depending on the nucleophile used.
Oxidation: 5-Bromo-1-indanone.
Reduction: 5-Bromoindane.
Scientific Research Applications
5-Bromo-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-indanone: An oxidized derivative of 5-bromo-2,3-dihydro-1H-indene.
5-Bromoindane: A reduced form of this compound.
2,3-Dihydro-1H-indene: The parent compound without the bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
5-Bromo-2,3-dihydro-1H-indene is a brominated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 197.08 g/mol. The presence of the bromine atom at the 5-position enhances its reactivity and influences its interaction with biological targets. The compound can exist in various forms, including derivatives such as this compound-2-carboxylic acid and methyl esters, which may exhibit different biological activities depending on their functional groups.
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₉H₉Br | Bromine substitution enhances reactivity |
This compound-2-carboxylic acid | C₁₀H₉BrO₂ | Contains a carboxylic acid group; potential for different activities |
Methyl this compound-1-carboxylate | C₁₀H₁₁BrO₂ | Ester form; may exhibit unique reactivity in biological systems |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The bromine atom may enhance binding affinity to enzymes or receptors through non-covalent interactions such as hydrogen bonding and π-π stacking.
- Cellular Pathway Modulation : The compound can modulate various biochemical pathways by interacting with key cellular targets.
- Cytotoxicity : Preliminary studies indicate that derivatives of this compound display significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
A notable study evaluated the cytotoxic effects of several brominated indole derivatives, including those related to this compound. The results indicated that these compounds exhibited marked cytotoxicity against breast cancer cell lines (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) with log(10)GI(50) values indicating potent activity ( ).
Anti-inflammatory and Analgesic Properties
Research suggests that compounds structurally similar to this compound may possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways ( ).
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEFRXDFDVRHMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295912 | |
Record name | 5-bromoindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-54-9 | |
Record name | 6134-54-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromoindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-bromoindane a useful starting material in organic synthesis?
A1: 5-bromoindane serves as a valuable precursor in organic synthesis due to the presence of the bromine atom. This bromine atom can be readily substituted with other functional groups through various chemical reactions. Additionally, the presence of the indane ring system makes it a suitable building block for synthesizing more complex molecules, particularly those with biological relevance. In the context of the research paper [], 5-bromoindane is used as a starting point to synthesize 3,5-dibromoinden-1-one.
Q2: Can you elaborate on the role of 5-bromoindane in the synthesis of 3,5-dibromoinden-1-one as described in the research?
A2: The synthesis of 3,5-dibromoinden-1-one from 5-bromoindane involves a two-step process described in the paper []. Firstly, 5-bromoindane is reacted with ethylene glycol to protect the ketone group, forming a cyclic ketal intermediate. This protection is crucial to avoid unwanted side reactions during the subsequent bromination step. Secondly, the protected intermediate undergoes bromination under photochemical conditions, leading to the addition of a second bromine atom to the molecule. Finally, the protecting group is removed, yielding the desired product, 3,5-dibromoinden-1-one.
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